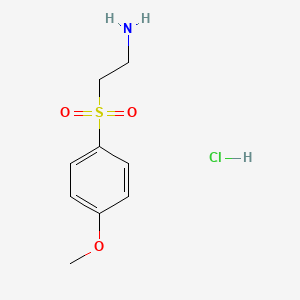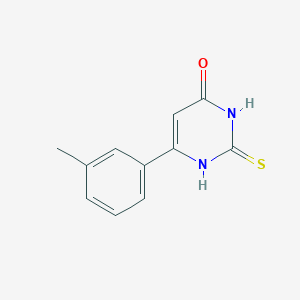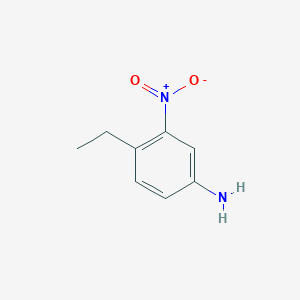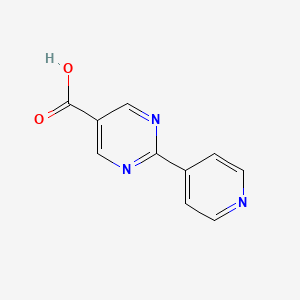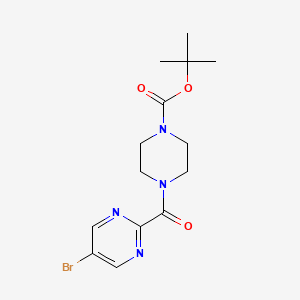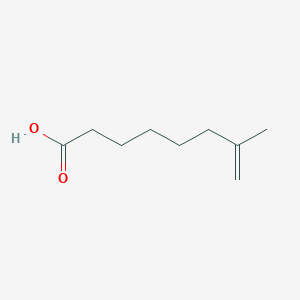
7-Methyl-7-octenoic acid
Vue d'ensemble
Description
7-Methyl-7-octenoic acid is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . The compound is also known by its IUPAC name, 7-methyl-7-octenoic acid .
Molecular Structure Analysis
The molecular structure of 7-Methyl-7-octenoic acid consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 259.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Physical And Chemical Properties Analysis
7-Methyl-7-octenoic acid has several notable physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 259.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a flash point of 156.5±16.6 °C and an index of refraction of 1.451 .Applications De Recherche Scientifique
Surface Interaction Studies
7-Methyl-7-octenoic acid has been studied for its interaction with surfaces, specifically copper. Bavisotto et al. (2021) explored the adsorption and reaction pathways of a similar compound, 7-octenoic acid, on copper. They utilized various techniques such as reflection-absorption infrared spectroscopy and X-ray photoelectron spectroscopy to analyze the adsorption behavior and reaction mechanisms of the compound on the copper substrate. Their findings highlight the complex behavior of the compound when interacting with metal surfaces, revealing detailed insights into the adsorption configurations and thermal reactions it undergoes (Bavisotto et al., 2021).
Synthesis and Chemical Transformation
The chemical synthesis and transformation of 7-Methyl-7-octenoic acid derivatives have been a subject of research. Greck et al. (1996) reported the first synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, demonstrating the feasibility of asymmetric hydrogenation and electrophilic amination in the synthesis process (Greck et al., 1996). Similarly, Yokota et al. (1983) showcased the preparation of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-Glucose, contributing to the knowledge of stereospecific and stereoselective reactions in organic synthesis (Yokota et al., 1983).
Biosynthesis Studies
The biosynthesis of unusual amino acids, which are structurally similar to 7-Methyl-7-octenoic acid, has been explored. Offenzeller et al. (1993) identified key intermediates in the biosynthesis of specific amino acids found in cyclosporin A, providing insights into the enzymatic synthesis and potential pathways involved in the formation of these compounds (Offenzeller et al., 1993).
Pharmaceutical Applications
Although the requirement is to exclude information related to drug use, dosage, and side effects, it's notable that derivatives of 7-Methyl-7-octenoic acid have been investigated for their potential pharmaceutical applications. For instance, Johnson (1984) synthesized olefinic peptides from 5(S)-amino-7-methyl-3(E)-octenoic acid and explored their renin inhibitory activity, indicating the relevance of these compounds in medicinal chemistry (Johnson, 1984).
Propriétés
IUPAC Name |
7-methyloct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZICJALHORLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7-octenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



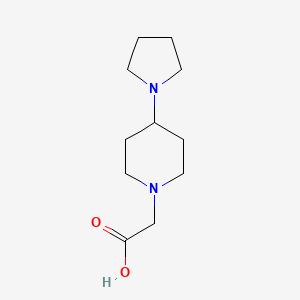
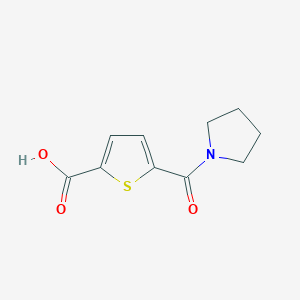
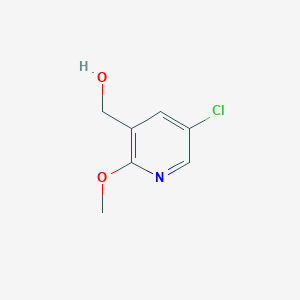
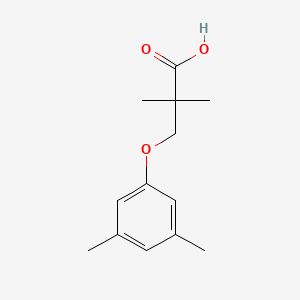
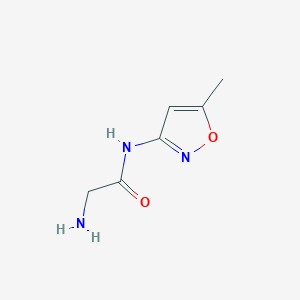
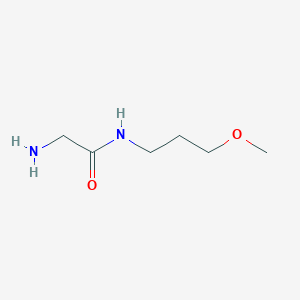
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)
![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)
